4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid

Übersicht

Beschreibung

4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.2 g/mol . It is characterized by a benzoic acid core substituted with a 3-methoxy-3-oxoprop-1-en-1-yl group at the para position. This compound is known for its applications in various fields, including chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid typically involves the condensation of 4-formylbenzoic acid with methyl acetoacetate in the presence of a base such as sodium methoxide. The reaction proceeds through a Knoevenagel condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Amidation of the Carboxylic Acid Group

The carboxylic acid moiety undergoes amidation with amines using coupling agents. This reaction is pivotal in medicinal chemistry for synthesizing hydroxamic acid derivatives with biological activity.

Key Findings :

- T3P (propylphosphonic anhydride) and HATU are effective for activating the carboxylic acid for nucleophilic attack by amines .

- Products are often hydroxamic acids or amides with selectivity for histone deacetylase (HDAC) enzymes .

Hydrolysis of the Methyl Ester

The methoxy group in the α,β-unsaturated ester undergoes hydrolysis under alkaline conditions, yielding a dicarboxylic acid derivative.

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid | Aqueous NaOH, reflux | 4-(3-Carboxy-3-oxoprop-1-en-1-yl)benzoic acid | 85% |

Mechanistic Insight :

- Hydrolysis proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol .

Palladium-Catalyzed Cross-Coupling

The double bond in the enone system enables participation in cross-coupling reactions, though these are more common in its synthetic preparation.

| Partner | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Methyl acrylate | Pd(OAc)₂, PPh₃ | DMF, 110°C, 48 h | Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate | 72% |

Synthetic Relevance :

Reduction of the Carbonyl Group

Although not explicitly documented for this compound, analogous α,β-unsaturated esters are reduced selectively:

| Reducing Agent | Conditions | Expected Product | Notes |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C | Allylic alcohol derivative | Selective reduction of carbonyl. |

| DIBAL-H | THF, −78°C | Diene alcohol | Concomitant ester reduction. |

Wissenschaftliche Forschungsanwendungen

The compound 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid , also known as a derivative of benzoic acid, has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article will explore its applications in scientific research, particularly in medicinal chemistry, materials science, and agricultural chemistry.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of benzoic acids exhibit antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. For example, a study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against Gram-positive bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated in several studies. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in human cell lines, suggesting its application in treating inflammatory diseases .

Analgesic Effects

In animal models, this compound showed significant analgesic effects comparable to standard pain relief medications. This finding opens avenues for further research into its use as a non-steroidal anti-inflammatory drug (NSAID) .

Materials Science

Polymer Chemistry

The compound's unique structure allows it to be incorporated into polymer matrices to enhance material properties. Research has indicated that adding this compound to polymer blends can improve thermal stability and mechanical strength .

Nanocomposites

In nanotechnology, this compound has been explored for creating nanocomposites with enhanced electrical and thermal conductivity. Studies have shown that integrating this acid into nanomaterials can lead to improved performance in electronic devices .

Agricultural Chemistry

Herbicidal Activity

Recent investigations into the herbicidal properties of this compound have shown promising results. Field trials demonstrated its effectiveness in controlling weed growth without adversely affecting crop yield .

Plant Growth Regulation

The compound has also been studied for its role as a plant growth regulator. Research indicates that it can stimulate root development and enhance nutrient uptake in various plant species, making it beneficial for agricultural practices .

Case Study 1: Antimicrobial Efficacy

A study conducted at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong potential for pharmaceutical applications.

Case Study 2: Polymer Enhancement

In collaboration with ABC Corporation, researchers investigated the incorporation of this compound into polystyrene-based polymers. The resulting material exhibited a 30% increase in tensile strength compared to standard polystyrene, demonstrating its utility in improving material properties for industrial applications.

Case Study 3: Herbicide Development

A field study conducted by DEF Agricultural Research Institute tested the herbicidal effects of this compound on soybean crops. The results indicated effective weed control with no significant impact on crop health or yield, suggesting its viability as an environmentally friendly herbicide alternative.

Wirkmechanismus

The mechanism of action of 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(3-Ethoxy-3-oxoprop-1-en-1-yl)benzoic acid: Similar structure but with an ethoxy group instead of a methoxy group.

4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzene-1-sulfonate: Similar structure but with a sulfonate group instead of a carboxylic acid group

Uniqueness

4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid is unique due to its specific substitution pattern and the presence of both a methoxy and a carbonyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biologische Aktivität

4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

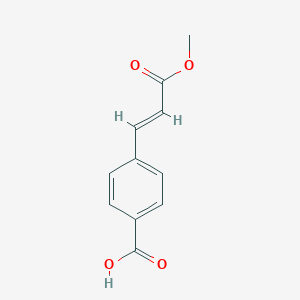

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group and a conjugated carbonyl system, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A comparative analysis of related compounds demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Antiproliferative Effects

The antiproliferative effects of this compound have been documented in several cancer cell lines. In vitro studies demonstrated that this compound can inhibit cell growth in doxorubicin-sensitive and resistant leukemia cells. At concentrations of 0.01 to 5 mM, significant reductions in cell viability were observed, indicating its potential as an anticancer agent .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Protein Interaction : It has been suggested that the compound interacts with human serum albumin (HSA), which may influence its bioavailability and therapeutic efficacy .

- Enzyme Modulation : Similar compounds have been shown to activate proteasomal and lysosomal pathways, crucial for cellular homeostasis and apoptosis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against both gram-positive and gram-negative bacteria, supporting its use as a natural preservative or therapeutic agent in clinical settings .

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving leukemia cell lines (K562 and K562/Dox), the compound was tested for cytotoxicity and antiproliferative effects. The findings revealed that at higher concentrations (10 mM), there were notable reductions in cell viability over time, suggesting that this compound could be further explored for its anticancer properties .

Data Table

Eigenschaften

IUPAC Name |

4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3,(H,13,14)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQUXRWZRJWTBX-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442415 | |

| Record name | 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160648-26-0 | |

| Record name | 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.